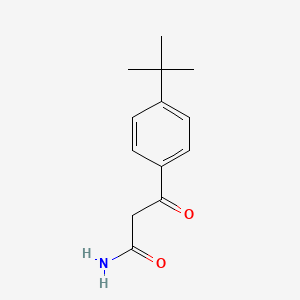

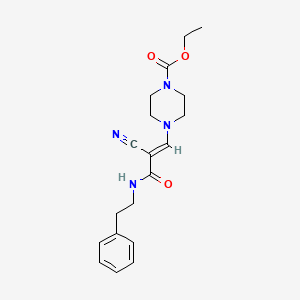

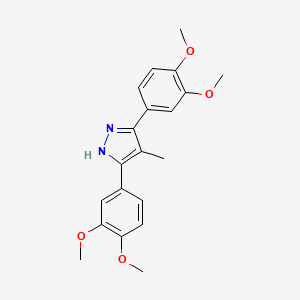

3-(4-Tert-butylphenyl)-3-oxopropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Tert-butylphenyl)-3-oxopropanamide” is an organic compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of related compounds such as 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, has been reported. The synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst2. However, the specific synthesis process for “3-(4-Tert-butylphenyl)-3-oxopropanamide” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-3-oxopropanamide” is not readily available in the literature. However, related compounds have been analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS)3.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-(4-Tert-butylphenyl)-3-oxopropanamide”. However, related compounds have been studied. For example, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) was found to be a suitable matrix for the analysis of four polymers3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Tert-butylphenyl)-3-oxopropanamide” are not readily available in the literature. However, related compounds such as 4-tert-Butylphenol have been studied56.Wissenschaftliche Forschungsanwendungen

Structural and Coordination Properties

Research by Ito, Freytag, and Yoshifuji (2006) detailed the structural and coordination properties of related compounds, which can inform the understanding of 3-(4-Tert-butylphenyl)-3-oxopropanamide. They synthesized a novel bidentate ligand through oxidative coupling, shedding light on the potential applications in coordination chemistry (Ito, Freytag, & Yoshifuji, 2006).

Oxidative Addition Reactions

Pater et al. (2004) investigated oxidative addition reactions with alkyl halides, revealing insights that can be applied to similar compounds like 3-(4-Tert-butylphenyl)-3-oxopropanamide. Their findings highlight the complex's solubility in organic solvents and its potential for further characterization (Pater et al., 2004).

Stereoselective Synthesis

Roje et al. (1998) focused on the stereoselective synthesis of related compounds, an aspect crucial for the development of pharmaceuticals and fine chemicals. Their method for producing certain fungicides could inform the synthesis processes of 3-(4-Tert-butylphenyl)-3-oxopropanamide (Roje et al., 1998).

Electronic Interactions

Miesel et al. (2015) explored the influence of bulky substituents on electronic interactions in certain ferrocenyl-substituted compounds. This research can guide the understanding of electronic properties in 3-(4-Tert-butylphenyl)-3-oxopropanamide, particularly when designing materials for electronic applications (Miesel et al., 2015).

Antioxidative and Antimicrobial Activities

Yildirim (2020) synthesized new heterocyclic compounds containing a similar structure and assessed their antioxidative and antimicrobial activities. These findings suggest potential biomedical applications for 3-(4-Tert-butylphenyl)-3-oxopropanamide (Yildirim, 2020).

Enantiospecific Reactions

Ayitou et al. (2009) studied enantiospecific reactions in alpha-oxoamides, highlighting their potential in producing high enantioselectivity solutions. This research could be relevant to the study of 3-(4-Tert-butylphenyl)-3-oxopropanamide in producing specific enantiomers (Ayitou et al., 2009).

Electrochemical Properties

Ozyurt et al. (2008) synthesized a polythiophene derivative with similar structures, exploring its electrochemical properties. This can provide insights into the electrochemical applications of 3-(4-Tert-butylphenyl)-3-oxopropanamide (Ozyurt et al., 2008).

Safety And Hazards

The safety and hazards associated with “3-(4-Tert-butylphenyl)-3-oxopropanamide” are not readily available in the literature. However, related compounds such as 4-tert-Butylphenol have been studied. It has been classified as causing skin irritation, serious eye damage, and suspected of damaging fertility or the unborn child7.

Zukünftige Richtungen

The future directions for the study of “3-(4-Tert-butylphenyl)-3-oxopropanamide” are not readily available in the literature. However, research into related compounds continues to be an active area of study8.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. Further research may be needed to provide a more complete understanding of “3-(4-Tert-butylphenyl)-3-oxopropanamide”.

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-3-oxopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRTGNIILJASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-3-oxopropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)

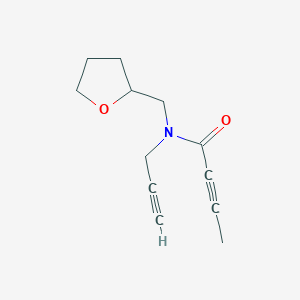

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)